Hsd17B13-IN-53

HSD17B13 inhibitor NAFLD NASH

HSD17B13-IN-53, also designated as Compound 88, is a synthetic small molecule inhibitor targeting hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme genetically validated as protective against chronic liver disease progression when functionally impaired. The compound is primarily offered for laboratory investigation of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), metabolic disorders, and drug-induced liver injury (DILI).

Molecular Formula C24H16Cl2F3N3O4
Molecular Weight 538.3 g/mol
Cat. No. B12383219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-53
Molecular FormulaC24H16Cl2F3N3O4
Molecular Weight538.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=CC=C4OC(F)(F)F
InChIInChI=1S/C24H16Cl2F3N3O4/c1-12-6-7-17(31-22(34)14-8-15(25)21(33)16(26)9-14)19-20(12)30-11-32(23(19)35)10-13-4-2-3-5-18(13)36-24(27,28)29/h2-9,11,33H,10H2,1H3,(H,31,34)
InChIKeyBMWODOZNJBAVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-53 (Compound 88) for NASH and NAFLD Research: A Technical Procurement Overview


HSD17B13-IN-53, also designated as Compound 88, is a synthetic small molecule inhibitor targeting hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme genetically validated as protective against chronic liver disease progression when functionally impaired [1]. The compound is primarily offered for laboratory investigation of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), metabolic disorders, and drug-induced liver injury (DILI) . Its molecular formula is C24H16Cl2F3N3O4 with a molecular weight of 538.3 g/mol, and it is assigned CAS number 2770246-81-4 . This compound is derived from a series of dichlorophenol-based HSD17B13 inhibitors disclosed in patent literature and is commercially available from several life science reagent suppliers for non-clinical research applications only [2].

HSD17B13-IN-53 vs. Generic Alternatives: Why Chemical Class Similarity Does Not Guarantee Functional Equivalence


Despite belonging to the same class of HSD17B13 inhibitors, generic substitution among available tool compounds is not scientifically valid due to substantial differences in molecular mechanism of inhibition, enzyme kinetic profiles, and downstream biological effects. The available HSD17B13 inhibitors exhibit highly divergent inhibition modalities—ranging from classic competitive inhibition (HSD17B13-IN-53) to non-competitive or uncompetitive binding modes (e.g., BI-3231, inhibitor 32), with measurable differences in binding site occupancy confirmed by crystallographic studies [1]. Furthermore, comparative studies reveal significant disparities in liver microsomal stability and in vivo pharmacokinetic profiles even among structurally optimized advanced leads, meaning that in vitro IC50 values alone do not reliably predict cellular or in vivo efficacy [2]. Finally, the off-target selectivity profiles differ dramatically across compounds; for instance, HSD17B13-IN-105 demonstrates an 875-fold selectivity window against HSD17B4, while selectivity data for other compounds remain unpublished or qualitatively different, precluding direct substitution in experiments where target specificity is critical .

HSD17B13-IN-53: A Quantitative Comparator Guide for Informed Procurement in NASH and Metabolic Disease Research


HSD17B13-IN-53 Defines the Baseline Potency Tier for Competitive Inhibitors in the HSD17B13 Tool Compound Landscape

HSD17B13-IN-53 demonstrates competitive inhibition of HSD17B13 with an IC50 of ≤ 0.1 μM using estradiol as substrate, placing it in the sub-micromolar potency tier that is adequate for initial target validation and biochemical screening applications . While it is substantially less potent than advanced clinical-stage probes such as BI-3231 (IC50 = 1 nM for human HSD17B13), which represents an approximately 100-fold difference in enzymatic inhibition, HSD17B13-IN-53 operates through a distinct competitive mechanism rather than the non-competitive binding mode observed for BI-3231 . This mechanistic distinction is critical for experimental designs where competitive displacement kinetics are required to interrogate substrate binding site interactions. For researchers prioritizing maximal enzymatic potency, HSD17B13-IN-105 (IC50 = 0.036 μM) offers a 2.8-fold improvement, and inhibitor 32 (IC50 = 2.5 nM) offers a 40-fold improvement . However, neither alternative is documented to share the identical competitive inhibition mechanism that characterizes HSD17B13-IN-53's interaction with the estradiol substrate binding site [1].

HSD17B13 inhibitor NAFLD NASH competitive inhibition estradiol dehydrogenase

HSD17B13-IN-53 Establishes a Distinct Molecular Mechanism as a Documented Competitive Inhibitor, Contrasting with the Non-Competitive Binding Mode of Advanced Leads

Crystallographic studies of HSD17B13 in complex with small molecule inhibitors have revealed that compounds from different chemical series occupy distinct binding paths leading to the active site, resulting in fundamentally different inhibition kinetics [1]. HSD17B13-IN-53 is explicitly characterized in its originating patent as a competitive inhibitor of estradiol oxidation by HSD17B13, meaning it directly competes with substrate binding at the enzyme's active site [2]. This stands in marked contrast to BI-3231 and inhibitor 32, both of which have been structurally characterized and exhibit non-competitive or uncompetitive inhibition mechanisms with respect to estradiol, as confirmed by crystallographic and kinetic analyses [3]. The mechanistic divergence has direct experimental consequences: competitive inhibitors are inherently more susceptible to being overcome by high local substrate concentrations in cellular assays, whereas non-competitive inhibitors maintain efficacy independent of substrate availability. For researchers seeking to investigate active site interactions or to benchmark novel competitive scaffolds, HSD17B13-IN-53 represents the only commercially available HSD17B13 inhibitor with publicly documented competitive inhibition kinetics .

HSD17B13 competitive inhibitor enzyme kinetics binding mode structure-activity relationship

HSD17B13-IN-53 Lacks Documented In Vivo or Advanced ADME Data, Positioning It as an In Vitro Biochemical Tool Distinct from Preclinical Candidates

HSD17B13-IN-53 has no published or vendor-reported in vivo efficacy data, pharmacokinetic parameters, or liver microsomal stability measurements . This stands in direct contrast to advanced HSD17B13 inhibitors such as inhibitor 32 and BI-3231, for which comprehensive ADME characterization is available. Specifically, inhibitor 32 demonstrated significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231, and exhibited robust anti-MASH effects in multiple mouse models including reductions in steatosis, inflammation, and fibrosis [1]. Similarly, HSD17B13/PPAR modulator-17 exhibited high liver-targeting distribution and suitable pharmacokinetic properties in preclinical evaluation [2]. For researchers requiring compounds suitable for cellular assays or in vivo proof-of-concept studies, the absence of ADME data for HSD17B13-IN-53 makes it unsuitable for these applications without extensive additional characterization. Conversely, this limitation positions HSD17B13-IN-53 as an appropriate choice for biochemical and enzymatic screening where advanced ADME properties are not required and the cost of clinical-stage probes would be unjustified .

in vitro tool compound biochemical assay ADME pharmacokinetics liver microsomal stability

Recommended Research Applications for HSD17B13-IN-53 Based on Quantitative Differentiation Evidence


Biochemical Assay Development and High-Throughput Screening Reference Control

HSD17B13-IN-53 is optimally deployed as a positive control or reference inhibitor in enzymatic assays for HSD17B13 activity using estradiol as substrate. Its well-characterized competitive inhibition mechanism and sub-micromolar IC50 (≤ 0.1 μM) provide a reliable benchmark for validating assay conditions, normalizing plate-to-plate variability, and establishing Z'-factor quality metrics for high-throughput screening campaigns . The compound's competitive binding mode makes it particularly suitable for assays designed to identify novel competitive scaffolds or to characterize substrate-competitive inhibition kinetics [1]. At typical screening concentrations, its potency tier allows for clear differentiation between active and inactive compounds while remaining cost-effective relative to clinical-stage probes such as BI-3231 or inhibitor 32 [2].

Mechanistic Studies of HSD17B13 Active Site Interactions and Substrate Competition

For researchers investigating the molecular pharmacology of the HSD17B13 active site, HSD17B13-IN-53 is uniquely valuable as the only commercially available inhibitor with publicly documented competitive inhibition kinetics with respect to estradiol . This mechanistic classification enables its use in enzyme kinetic studies to determine substrate competition parameters, including Ki determinations, Lineweaver-Burk analyses, and structure-activity relationship (SAR) investigations of active site binding determinants [1]. Crystallographic studies have established that inhibitors from different chemical series occupy distinct binding paths leading to the HSD17B13 active site, making compound-specific mechanistic characterization essential for accurate interpretation of structure-function relationships [2]. HSD17B13-IN-53's competitive modality provides a critical comparator for benchmarking novel inhibitors and for dissecting the kinetic consequences of active site mutations or post-translational modifications [3].

Initial Target Engagement Validation in Recombinant Enzyme Systems

HSD17B13-IN-53 serves as a cost-effective entry point for laboratories initiating HSD17B13-focused research programs and requiring confirmation of target engagement in purified enzyme systems . Its ≤ 0.1 μM IC50 provides sufficient potency for unambiguous target inhibition in recombinant protein assays, enabling preliminary validation of the HSD17B13 target hypothesis before committing to the significantly higher procurement costs associated with advanced tool compounds such as inhibitor 32 or clinical-stage probes [1]. This tiered approach allows research groups to establish assay infrastructure, optimize experimental protocols, and generate preliminary data supporting grant applications or internal program advancement. For laboratories transitioning from genetic validation studies—such as those demonstrating protection from chronic liver disease conferred by HSD17B13 loss-of-function variants—HSD17B13-IN-53 provides a pharmacological tool to recapitulate reduced enzymatic activity in vitro [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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